4-(Trifluoromethylphenyl)phenylboronic acid
Description
4-(Trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. This electron-withdrawing substituent significantly alters the compound’s electronic properties, lowering its pKa compared to unmodified phenylboronic acid. Such modifications enhance its reactivity in aqueous environments, particularly in boronate affinity chromatography, drug delivery systems, and Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group also introduces steric and hydrophobic effects, influencing interactions with biomolecules and solubility profiles .
Properties
Molecular Formula |
C13H10BF3O2 |
|---|---|
Molecular Weight |
266.03 g/mol |
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(18)19/h1-8,18-19H |
InChI Key |
NQYKBFLXPKKPIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethylphenyl)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-(Trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 4-(Trifluoromethylphenyl)phenylboronic acid often employs large-scale batch reactors. The process involves the same fundamental steps as laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylphenyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using palladium catalysts.
Oxidative Heck Reaction: This tandem-type reaction involves oxidative Heck coupling followed by intramolecular C-H amidation.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Palladium-Catalyzed Direct Arylation: Reagents include palladium catalysts, ligands, and bases in solvents such as DMF or DMSO.
Oxidative Heck Reaction: Reagents include palladium catalysts, oxidants (e.g., Cu(OAc)2), and amines in solvents like acetonitrile.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Palladium-Catalyzed Direct Arylation: Produces arylated heteroarenes.
Oxidative Heck Reaction: Produces amidated aryl compounds.
Scientific Research Applications
2.1. Cross-Coupling Reactions
One of the primary applications of 4-(trifluoromethylphenyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound can also be utilized in:
- Palladium-catalyzed direct arylation reactions : These reactions allow for the direct introduction of aryl groups into various substrates, enhancing synthetic efficiency .
- Copper-catalyzed coupling reactions : It serves as a reactant in ligand-free copper-catalyzed coupling processes, which are advantageous for their simplicity and cost-effectiveness .
2.2. Synthesis of Complex Molecules
4-(Trifluoromethylphenyl)phenylboronic acid is instrumental in synthesizing complex molecules such as:
- Thiazole derivatives : These compounds have applications in printable electronics due to their electronic properties .
- Terphenyl benzimidazoles : These are identified as inhibitors of tubulin polymerization, showing potential for cancer treatment .
3.1. Cancer Research
The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical target in cancer therapy. Research indicates that derivatives synthesized using 4-(trifluoromethylphenyl)phenylboronic acid exhibit potent cytotoxicity against various human cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .
3.2. Inhibitors of Inflammatory Pathways
Studies have highlighted the role of boronic acids like 4-(trifluoromethylphenyl)phenylboronic acid as antagonists of chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer progression . This positions the compound as a promising candidate for developing new therapeutic agents targeting these pathways.
Case Study 1: Synthesis of Aryl Ketones
Aryl ketones synthesized via cross-coupling with acid chlorides using 4-(trifluoromethylphenyl)phenylboronic acid demonstrated significant yields and purity levels, showcasing its effectiveness as a coupling partner in complex organic syntheses .
Case Study 2: Development of Vascular Disrupting Agents
Research involving a series of analogues derived from 4-(trifluoromethylphenyl)phenylboronic acid led to the identification of compounds that not only inhibit tubulin polymerization but also disrupt tumor vasculature, providing a dual mechanism for cancer treatment .
Data Tables
Mechanism of Action
The primary mechanism of action for 4-(Trifluoromethylphenyl)phenylboronic acid involves its role as a reactant in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoromethyl group, which enhances the reactivity of the boronic acid.
Comparison with Similar Compounds
Electronic Effects and pKa Modulation
The trifluoromethyl group’s strong electron-withdrawing nature reduces the pKa of 4-(trifluoromethyl)phenylboronic acid, enabling boronate ester formation under near-physiological pH conditions. This contrasts with unmodified phenylboronic acid (pKa = 8.8), which requires alkaline environments (pH ≥ 8.5) for effective diol binding. Comparable pKa-lowering effects are observed in sulfonamide- and sulfonyl-substituted analogs (Table 1) .
Table 1: pKa Values of Substituted Phenylboronic Acids
*Inferred from similar electron-withdrawing substituents.
†Estimated based on sulfonyl group effects.
Substituent Position and Reactivity
The para position of the trifluoromethyl group minimizes steric hindrance while maximizing electronic effects. In contrast, ortho-substituted analogs (e.g., 2-(bromomethyl)phenylboronic acid in dendrimer P7) exhibit reduced efficiency in biomolecular delivery due to steric clashes . Meta-substituted derivatives (e.g., 3-fluorophenylboronic acid) show intermediate reactivity, balancing electronic and spatial factors .
Table 2: Application-Specific Performance
Steric and Hydrophobic Effects
The trifluoromethyl group’s hydrophobicity improves membrane permeability in drug delivery but may reduce aqueous solubility compared to polar analogs like 4-methoxyphenylboronic acid. In Suzuki-Miyaura couplings, the CF₃ group’s steric bulk slightly slows reaction kinetics relative to smaller substituents (e.g., 4-fluorophenylboronic acid) but enhances stability of the boronate intermediate .
Biological Activity
4-(Trifluoromethyl)phenylboronic acid (CAS No. 128796-39-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, focusing on its role as an anticancer agent and its antimicrobial properties.
4-(Trifluoromethyl)phenylboronic acid has the molecular formula CHBFO and a molecular weight of 189.93 g/mol. The compound features a trifluoromethyl group, which enhances its biological activity through increased metabolic stability and lipid solubility, leading to improved membrane permeability .
| Property | Value |
|---|---|
| Molecular Formula | CHBFO |
| Molecular Weight | 189.93 g/mol |
| Boiling Point | Not specified |
| Log P (octanol-water partition coefficient) | 1.71 |
| Solubility | High |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(trifluoromethyl)phenylboronic acid and its analogs. One study demonstrated that related compounds could inhibit tubulin polymerization, leading to significant cell cycle arrest in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The most promising analogs caused G2/M phase arrest and disrupted microtubule structures, which are critical for cancer cell proliferation .
Case Study: Inhibition of Tubulin Polymerization
In vitro experiments showed that certain derivatives of phenylboronic acids exhibited low nanomolar IC50 values against various human cancer cell lines. For instance, the compound KGP591 showed significant inhibition of MDA-MB-231 cell migration in scratch assays, indicating its potential as a vascular disrupting agent (VDA) .
Antimicrobial Activity
The antimicrobial properties of 4-(trifluoromethyl)phenylboronic acid have also been explored. A related study evaluated the antimicrobial activity of phenylboronic acids against various microorganisms, including bacteria and fungi. The results indicated moderate activity against Candida albicans and Aspergillus niger, with lower Minimum Inhibitory Concentration (MIC) values compared to established antifungal agents like Tavaborole .
Summary of Antimicrobial Activity
-
Microorganisms Tested :
- Candida albicans
- Aspergillus niger
- Escherichia coli
- Bacillus cereus
- Results :
The biological activity of 4-(trifluoromethyl)phenylboronic acid is attributed to its ability to interact with various protein targets through hydrogen bonding and other interactions facilitated by the electron-withdrawing trifluoromethyl group. This interaction enhances the binding affinity of the compound to its targets, increasing its effectiveness as both an anticancer and antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
